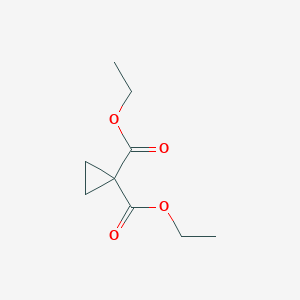
Diethyl 1,1-cyclopropanedicarboxylate
Vue d'ensemble
Description
Diethyl 1,1-cyclopropanedicarboxylate is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . It is a clear, colorless liquid that is used primarily in organic synthesis . The compound is known for its participation in ring-opening addition reactions with various nucleophilic reagents .
Applications De Recherche Scientifique
Diethyl 1,1-cyclopropanedicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound participates in ring-opening polymerization reactions to form polymers with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
C9H14O4C_9H_{14}O_4C9H14O4
. This compound is used as an organic intermediate . Here, we will discuss its mechanism of action.Target of Action
It’s known that this compound participates in various chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .
Mode of Action
Diethyl 1,1-cyclopropanedicarboxylate is known to participate in ring-opening addition reactions with various nucleophilic reagents . This suggests that the compound interacts with its targets by opening its cyclopropane ring and adding to the target molecule.
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (18621), density (1055 g/mL at 25 °C), and solubility in various organic solvents can influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, its participation in ring-opening addition reactions can lead to the synthesis or modification of organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reactivity in ring-opening addition reactions may be influenced by the nature and concentration of the nucleophilic reagents present .
Analyse Biochimique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 1,1-cyclopropanedicarboxylate is typically synthesized through the esterification of 1,1-cyclopropanedicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester . The product is then purified through fractional distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 1,1-cyclopropanedicarboxylate undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions involve the cleavage of the cyclopropane ring, typically initiated by nucleophiles.
Ester hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Hydrolysis conditions: Acidic or basic conditions are used to hydrolyze the ester groups.
Major Products:
Ring-opening products: Depending on the nucleophile, the products can vary but generally include compounds with open-chain structures.
Hydrolysis products: The hydrolysis of this compound yields 1,1-cyclopropanedicarboxylic acid.
Comparaison Avec Des Composés Similaires
- Diethyl malonate
- Diethyl oxalate
- Diethyl 1,3-acetonedicarboxylate
- Dimethyl 1,1-cyclopropanedicarboxylate
Comparison: Diethyl 1,1-cyclopropanedicarboxylate is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to other similar compounds . This makes it particularly useful in ring-opening reactions and polymerization processes .
Propriétés
IUPAC Name |
diethyl cyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-7(10)9(5-6-9)8(11)13-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYUCZOHNYSLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165984 | |
| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-02-0 | |
| Record name | Diethyl 1,1-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1559-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl 1,1-cyclopropanedicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56NXJ5UMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key features of Diethyl 1,1-cyclopropanedicarboxylate's reactivity?
A1: this compound (DEC) is primarily known for its susceptibility to ring-opening reactions, particularly under anionic conditions. This reactivity stems from the strain inherent in the cyclopropane ring and the activating effect of the two ester groups.
- Anionic Ring-Opening Polymerization: DEC readily undergoes ring-opening polymerization in the presence of anionic initiators like sodium thiophenolate at elevated temperatures (80°C and above) []. This polymerization results in a carbon-chain polymer with ethyl ester substituents on every third carbon atom []. The polymerization exhibits characteristics of a quasi-living mechanism, yielding polymers with controlled molecular weights and narrow distributions [].
- Nucleophilic Ring-Opening: Beyond polymerization, DEC undergoes nucleophilic ring-opening with various nucleophiles. For example, it reacts with hydrazine hydrate, leading to the formation of heterocyclic compounds []. Additionally, strong nucleophiles like disodium tetracarbonylferrate can also open the cyclopropane ring [, ].
Q2: What is known about the thermal properties and solubility of poly(DEC)?
A2: Poly(DEC), the polymer derived from the ring-opening polymerization of DEC, exhibits interesting thermal properties.
- Thermal Stability: Thermal gravimetric analysis (TGA) reveals that poly(DEC) displays good thermal stability, remaining stable up to 275 °C [].
- Crystallinity: Differential scanning calorimetry (DSC) analysis indicates that poly(DEC) is a micro-crystalline polymer [].
Q3: What insights do the scientific papers provide about the mechanism of DEC polymerization?
A3: The research on DEC polymerization suggests a quasi-living anionic mechanism []. Several key observations support this conclusion:
- Initiator Dependence: Polymerization occurs in the presence of anionic initiators like sodium thiophenolate but not with metallic sodium alone. This finding highlights the crucial role of the anionic species in initiating the ring-opening process [, ].
- Controlled Molecular Weight: The polymerization yields polymers with narrow molecular weight distributions, indicating a controlled chain growth process typical of living polymerizations [].
- Relationship between Yield and Molecular Weight: The observed increase in the degree of polymerization with increasing polymer yield further supports the controlled nature of the polymerization [].
Q4: Are there any potential applications for DEC and its derivatives?
A4: While the provided research primarily focuses on the fundamental chemical reactivity of DEC, its unique reactivity and the properties of its polymer suggest potential applications:
- Waterproofing Agent: Although not directly related to the scientific papers focused on fundamental chemistry, DEC has been mentioned as a component in a patent for a water-proofing agent intended for water towers. The patent claims that a mixture containing DEC, among other ingredients, can enhance the water resistance of building materials [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
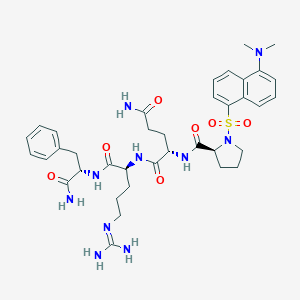
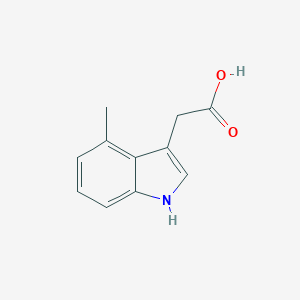
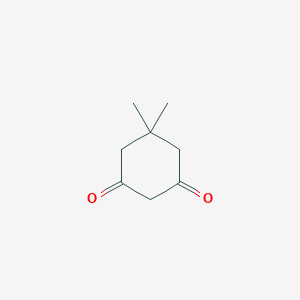

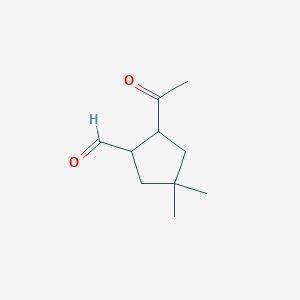
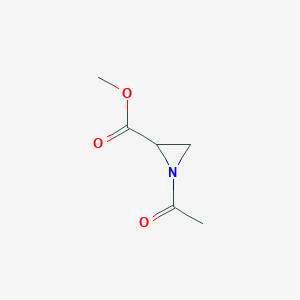
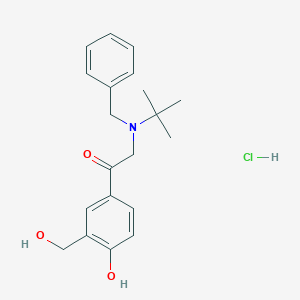
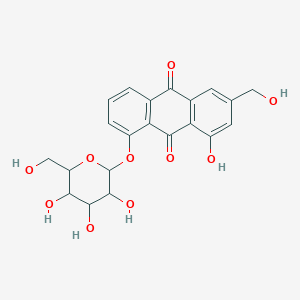
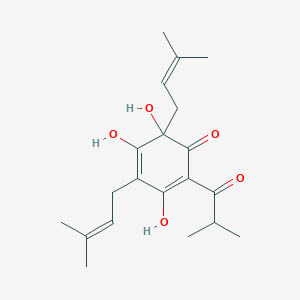
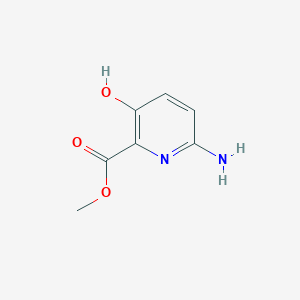
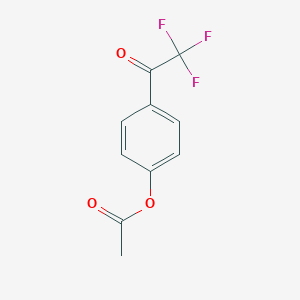
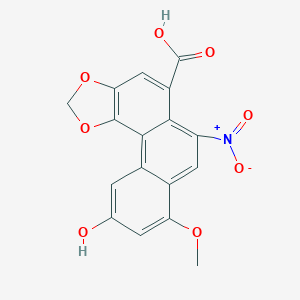
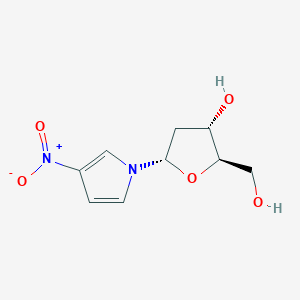
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
